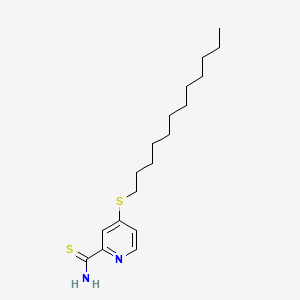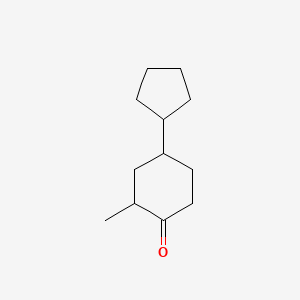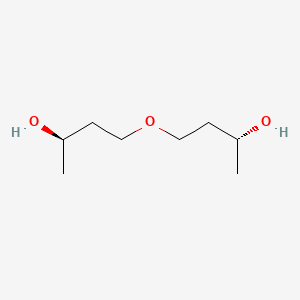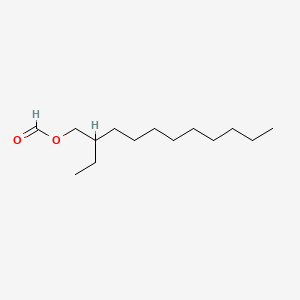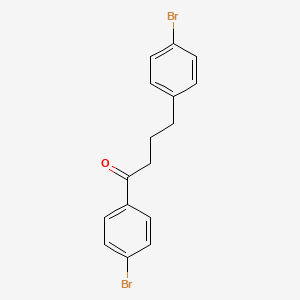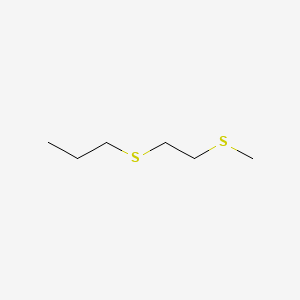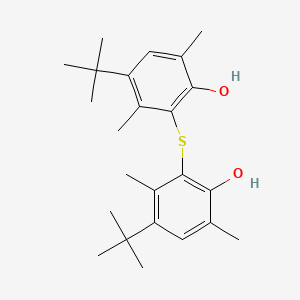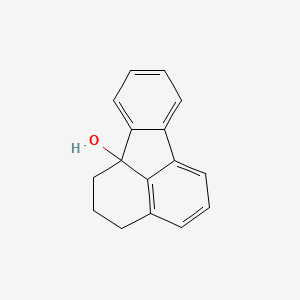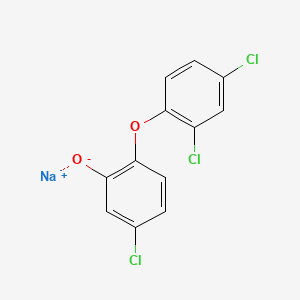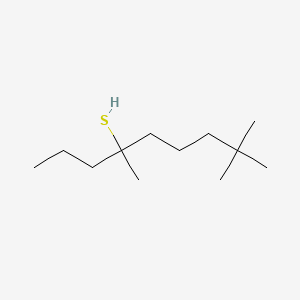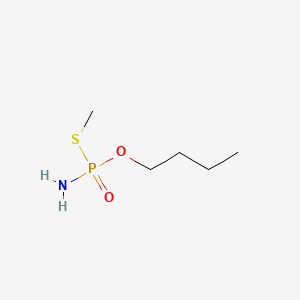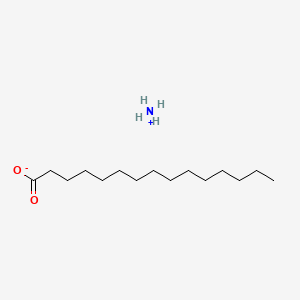
Ammonium pentadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium pentadecanoate is a chemical compound with the molecular formula C15H33NO2 It is the ammonium salt of pentadecanoic acid, a saturated fatty acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ammonium pentadecanoate can be synthesized through the neutralization of pentadecanoic acid with ammonium hydroxide. The reaction typically involves dissolving pentadecanoic acid in a suitable solvent, such as ethanol, and then adding ammonium hydroxide dropwise until the pH reaches a neutral level. The reaction mixture is then stirred and heated to facilitate the formation of this compound, which can be isolated by evaporation of the solvent and subsequent crystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the direct reaction of pentadecanoic acid with ammonia gas under controlled temperature and pressure conditions. This process allows for continuous production and can be optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Ammonium pentadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to produce corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: The ammonium ion can be replaced by other cations through ion-exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Ion-exchange resins or solutions of other cations can facilitate substitution reactions.
Major Products Formed:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces salts with different cations.
Wissenschaftliche Forschungsanwendungen
Ammonium pentadecanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other chemical compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic benefits, including its role in lipid metabolism and cardiovascular health.
Industry: this compound is used in the formulation of surfactants, emulsifiers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ammonium pentadecanoate involves its interaction with cellular membranes and metabolic pathways. As a fatty acid derivative, it can integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it may influence signaling pathways related to lipid metabolism and energy homeostasis. The exact molecular targets and pathways are still under investigation, but it is believed to modulate enzymes involved in fatty acid oxidation and synthesis.
Vergleich Mit ähnlichen Verbindungen
Ammonium laurate: Another ammonium salt of a fatty acid, used in similar applications.
Ammonium stearate: A widely used surfactant and emulsifier.
Ammonium palmitate: Similar in structure and function, used in industrial and research applications.
Uniqueness: Ammonium pentadecanoate is unique due to its specific chain length and saturation, which confer distinct physical and chemical properties. Its intermediate chain length allows for a balance between hydrophobic and hydrophilic interactions, making it versatile in various applications. Additionally, its metabolic effects and potential health benefits are areas of active research, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
93917-76-1 |
|---|---|
Molekularformel |
C15H33NO2 |
Molekulargewicht |
259.43 g/mol |
IUPAC-Name |
azanium;pentadecanoate |
InChI |
InChI=1S/C15H30O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17;/h2-14H2,1H3,(H,16,17);1H3 |
InChI-Schlüssel |
FRYMZTAOBLUQBK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC(=O)[O-].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


